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molecular formula C9H11NO B8657065 2-Oxiranemethanamine,3-phenyl-

2-Oxiranemethanamine,3-phenyl-

Cat. No. B8657065
M. Wt: 149.19 g/mol
InChI Key: HHGZCFDVFNFNLX-UHFFFAOYSA-N
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Patent
US04994569

Procedure details

N-[(2RS, 3RS)-2,3-Epoxy-3-phenylpropyl]trifluoroacetamide (11 g) is added to 3.6 N aqueous potassium hydroxide solution (12.5 cc). After 7 minutes' stirring at a temperature in the region of 20° C., the solution obtained is saturated with sodium chloride and then extracted with dichloromethane (2×100 cc). The organic phases are combined, dried over magnesium sulphate and then filtered, thereby forming a methylene chloride solution of (2RS, 3RS)-2,3-epoxy-3-phenylpropanamine (solution B).
Name
N-[(2RS, 3RS)-2,3-Epoxy-3-phenylpropyl]trifluoroacetamide
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:2]1[CH2:3][NH:4]C(=O)C(F)(F)F.[OH-].[K+].[Cl-].[Na+]>>[O:1]1[CH:11]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:2]1[CH2:3][NH2:4] |f:1.2,3.4|

Inputs

Step One
Name
N-[(2RS, 3RS)-2,3-Epoxy-3-phenylpropyl]trifluoroacetamide
Quantity
11 g
Type
reactant
Smiles
O1C(CNC(C(F)(F)F)=O)C1C1=CC=CC=C1
Name
Quantity
12.5 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After 7 minutes' stirring at a temperature in the region of 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×100 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
product
Smiles
O1C(CN)C1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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